7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one is a chemical compound belonging to the isoindoline family, which is recognized for its diverse biological activities and significance in organic synthesis. The compound's molecular formula is , and it has garnered attention for its potential applications in medicinal chemistry.
This compound is synthesized through various chemical processes and is commercially available from several suppliers. Its structural characteristics and properties make it a valuable intermediate in the synthesis of more complex molecules.
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one can be classified as:
The synthesis of 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one typically involves the reaction between 2-(2-methoxyethyl)isoindoline-1,3-dione and an appropriate amine.
The reaction is usually performed under controlled conditions, often employing:
Common methods include:
The molecular structure of 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one can be represented by the following details:
| Property | Data |
|---|---|
| Molecular Formula | |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 7-amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one |
| InChI Key | RSMNSIISTWEBEB-UHFFFAOYSA-N |
| Canonical SMILES | COCCN1CC2=C(C1=O)C=CC=C2N |
The structure features an isoindole core with an amino group and a methoxyethyl substituent, contributing to its reactivity and biological activity.
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one can undergo several types of chemical reactions:
Common reagents used in these reactions include:
These reactions are typically conducted under controlled temperatures and pH levels to ensure selectivity and yield.
The mechanism of action for 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context in which the compound is utilized.
The physical properties of 7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one include:
Key chemical properties include:
| Property | Value |
|---|---|
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
Relevant data indicates that the compound exhibits moderate stability but should be handled with care to avoid degradation.
7-Amino-2-(2-methoxyethyl)-2,3-dihydro-1H-isoindol-1-one has several notable applications:
Research continues into its therapeutic potential across various diseases, highlighting its importance in both academic and industrial settings.
CAS No.: 1167-48-2
CAS No.: 88070-93-3
CAS No.: 13982-63-3
CAS No.: 13836-61-8
CAS No.: 2406-52-2